

Comparative analysis of the effect of GSK2838232 on different HIV-1 clades

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Compound of Interest

Compound Name: GSK2838232

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Comparative Analysis of GSK2838232's Efficacy Across HIV-1 Clades

Publication for Researchers, Scientists, and Drug Development Professionals

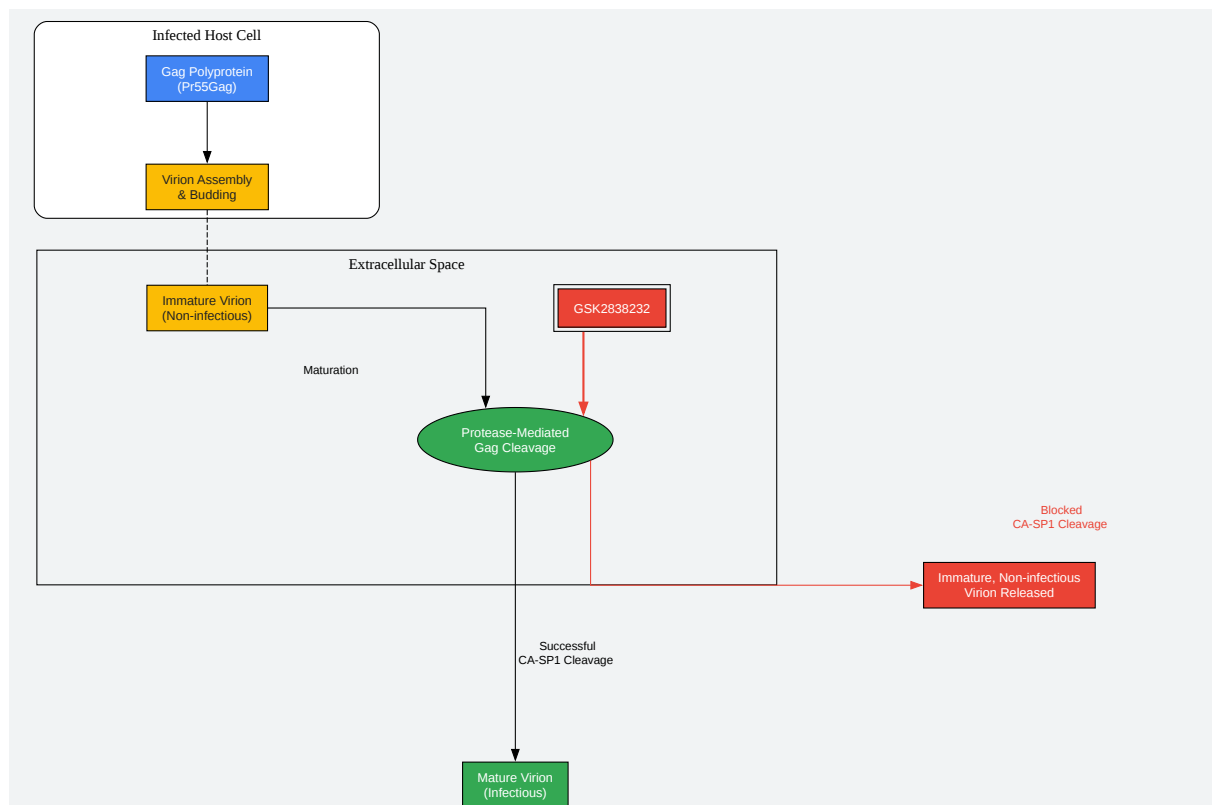
This guide provides a detailed comparative analysis of the antiviral activity of **GSK2838232**, a second-generation HIV-1 maturation inhibitor, against various HIV-1 clades. Experimental data, detailed protocols, and mechanistic diagrams are presented to offer an objective overview for research and development purposes.

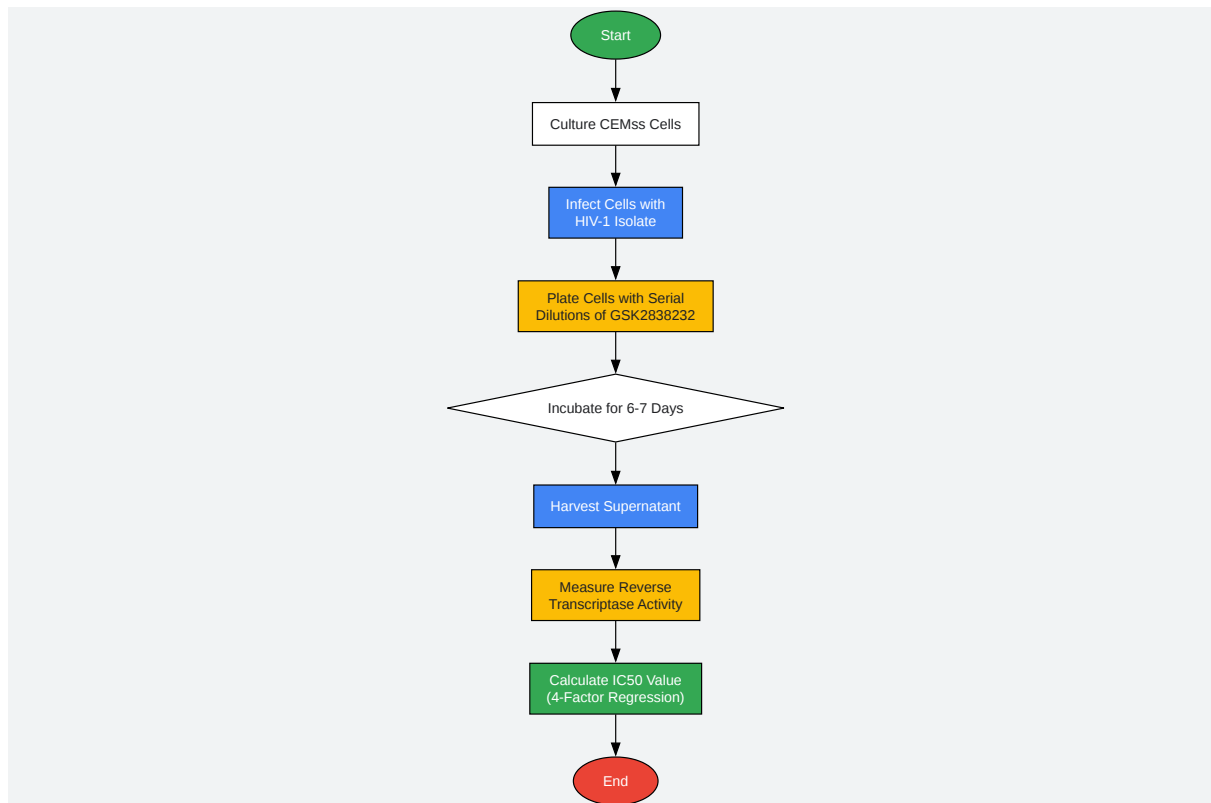
Introduction and Mechanism of Action

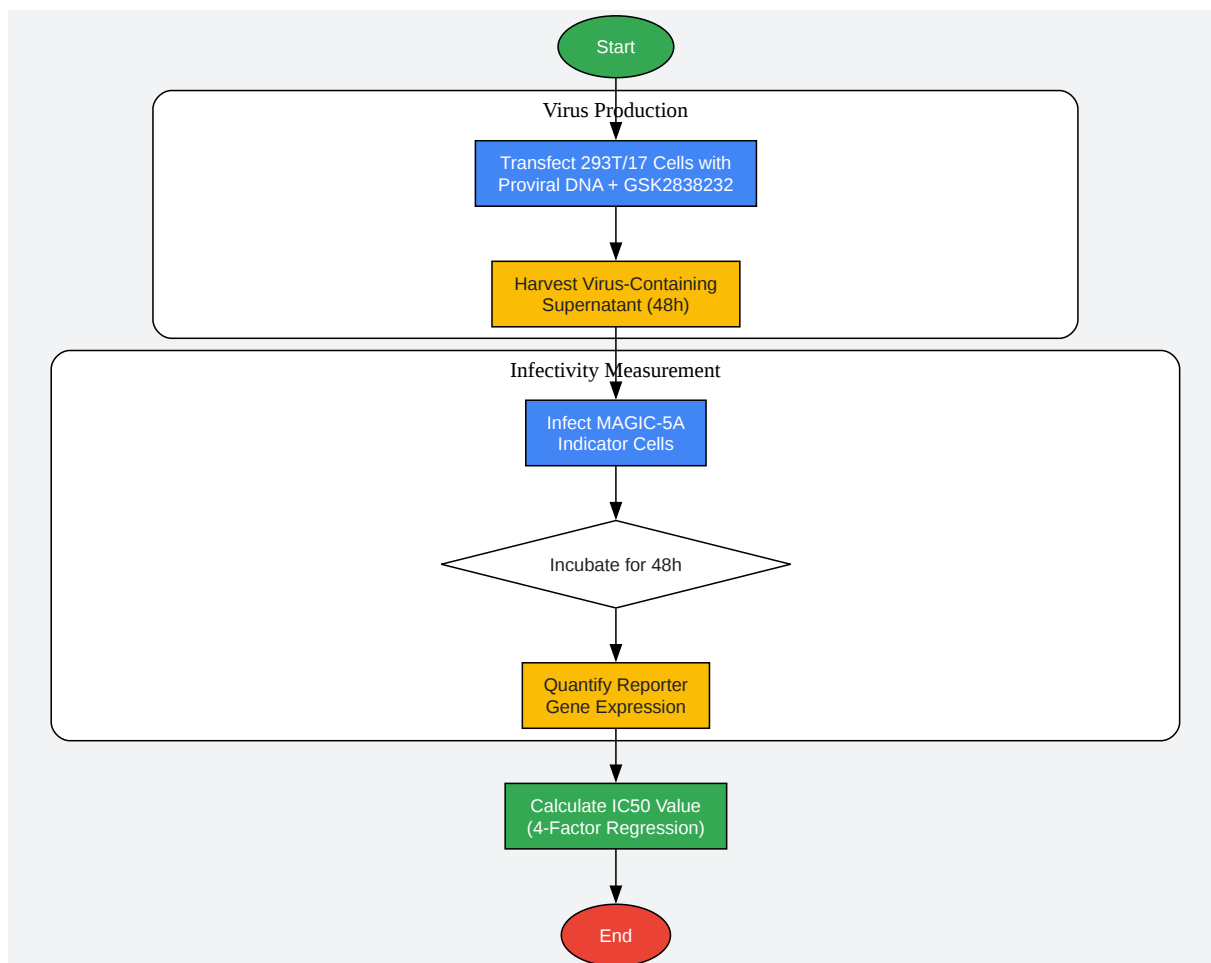
GSK2838232 (GSK232) is a novel maturation inhibitor that represents a significant advancement over first-generation compounds like bevirimat.^{[1][2]} It targets the final, critical step in the HIV-1 lifecycle: the maturation of newly budded virions.^[2] This process is dependent on the HIV-1 protease, which cleaves the Gag polyprotein (Pr55Gag) at several sites to form the structural proteins of the mature virus.^{[3][4]}

GSK2838232 specifically blocks the proteolytic cleavage of the Gag precursor at the junction between the capsid (CA) and spacer peptide 1 (SP1).^{[2][5]} By inhibiting the separation of CA from SP1, the drug prevents the structural rearrangement and condensation of the viral core.^{[2][6]} This results in the release of immature, non-infectious virions, effectively halting the spread of the infection.^{[2][7]}

Compared to the first-generation inhibitor bevirimat, which showed diminished activity against HIV-1 isolates with natural polymorphisms in the Gag SP1 region, **GSK2838232** demonstrates a broader and more potent activity profile against a wide range of HIV-1 variants.[1][7]







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